3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium
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Overview
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is a compound known for its structural complexity and significant applications in various scientific fields. This compound is also referred to as Thiamine Impurity E and is related to the vitamin B1 (thiamine) family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality, adhering to pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves its interaction with specific enzymes and receptors in the body. It acts as a cofactor in various enzymatic reactions, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in carbohydrate metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): The parent compound, essential for energy metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine.
Thiamine Pyrophosphate: Another phosphorylated form, crucial for enzymatic reactions.
Uniqueness
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C12H17N4O2S+ |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-ol |
InChI |
InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)/p+1 |
InChI Key |
VXCONGLPCAPYEU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)O)CCO |
Origin of Product |
United States |
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